Cas no 2172139-13-6 (benzyl N-tert-butyl-N-3-(chlorosulfonyl)propylcarbamate)

Benzyl N-tert-butyl-N-3-(chlorosulfonyl)propylcarbamate is a specialized carbamate derivative featuring both a tert-butyl-protected amine and a reactive chlorosulfonyl group. This bifunctional compound is valuable in organic synthesis, particularly for introducing sulfonyl or carbamate functionalities in target molecules. The tert-butyl group provides steric protection, enhancing selectivity in reactions, while the chlorosulfonyl moiety enables further derivatization, such as sulfonamide formation. Its stability under standard conditions and compatibility with a range of reagents make it a versatile intermediate for pharmaceutical and agrochemical applications. Careful handling is required due to the reactivity of the chlorosulfonyl group.
benzyl N-tert-butyl-N-3-(chlorosulfonyl)propylcarbamate structure
2172139-13-6 structure
Product name:benzyl N-tert-butyl-N-3-(chlorosulfonyl)propylcarbamate
CAS No:2172139-13-6
MF:C15H22ClNO4S
Molecular Weight:347.857482433319
CID:6405208
PubChem ID:165870530

benzyl N-tert-butyl-N-3-(chlorosulfonyl)propylcarbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-tert-butyl-N-3-(chlorosulfonyl)propylcarbamate
    • benzyl N-tert-butyl-N-[3-(chlorosulfonyl)propyl]carbamate
    • EN300-1440432
    • 2172139-13-6
    • インチ: 1S/C15H22ClNO4S/c1-15(2,3)17(10-7-11-22(16,19)20)14(18)21-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3
    • InChIKey: NQNUSFZGULACCT-UHFFFAOYSA-N
    • SMILES: ClS(CCCN(C(=O)OCC1C=CC=CC=1)C(C)(C)C)(=O)=O

計算された属性

  • 精确分子量: 347.0958071g/mol
  • 同位素质量: 347.0958071g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 8
  • 複雑さ: 447
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.1Ų
  • XLogP3: 3.1

benzyl N-tert-butyl-N-3-(chlorosulfonyl)propylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1440432-5.0g
benzyl N-tert-butyl-N-[3-(chlorosulfonyl)propyl]carbamate
2172139-13-6
5g
$5221.0 2023-05-26
Enamine
EN300-1440432-10.0g
benzyl N-tert-butyl-N-[3-(chlorosulfonyl)propyl]carbamate
2172139-13-6
10g
$7742.0 2023-05-26
Enamine
EN300-1440432-2.5g
benzyl N-tert-butyl-N-[3-(chlorosulfonyl)propyl]carbamate
2172139-13-6
2.5g
$3530.0 2023-05-26
Enamine
EN300-1440432-50mg
benzyl N-tert-butyl-N-[3-(chlorosulfonyl)propyl]carbamate
2172139-13-6
50mg
$1513.0 2023-09-29
Enamine
EN300-1440432-2500mg
benzyl N-tert-butyl-N-[3-(chlorosulfonyl)propyl]carbamate
2172139-13-6
2500mg
$3530.0 2023-09-29
Enamine
EN300-1440432-0.1g
benzyl N-tert-butyl-N-[3-(chlorosulfonyl)propyl]carbamate
2172139-13-6
0.1g
$1585.0 2023-05-26
Enamine
EN300-1440432-0.5g
benzyl N-tert-butyl-N-[3-(chlorosulfonyl)propyl]carbamate
2172139-13-6
0.5g
$1728.0 2023-05-26
Enamine
EN300-1440432-1.0g
benzyl N-tert-butyl-N-[3-(chlorosulfonyl)propyl]carbamate
2172139-13-6
1g
$1801.0 2023-05-26
Enamine
EN300-1440432-10000mg
benzyl N-tert-butyl-N-[3-(chlorosulfonyl)propyl]carbamate
2172139-13-6
10000mg
$7742.0 2023-09-29
Enamine
EN300-1440432-100mg
benzyl N-tert-butyl-N-[3-(chlorosulfonyl)propyl]carbamate
2172139-13-6
100mg
$1585.0 2023-09-29

benzyl N-tert-butyl-N-3-(chlorosulfonyl)propylcarbamate 関連文献

benzyl N-tert-butyl-N-3-(chlorosulfonyl)propylcarbamateに関する追加情報

Introduction to Benzyl N-tert-butyl-N-3-(chlorosulfonyl)propylcarbamate (CAS No. 2172139-13-6)

Benzyl N-tert-butyl-N-3-(chlorosulfonyl)propylcarbamate, a compound with the chemical identifier CAS No. 2172139-13-6, is a specialized intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its benzyl and N-tert-butyl-N-3-(chlorosulfonyl)propylcarbamate functional groups, has garnered significant attention due to its utility in the synthesis of bioactive molecules.

The structural configuration of Benzyl N-tert-butyl-N-3-(chlorosulfonyl)propylcarbamate encompasses a benzyl moiety attached to a carbamate group, which is further substituted with a tert-butyl group and a 3-(chlorosulfonyl)propyl moiety. This unique arrangement imparts distinct chemical properties that make it a valuable building block in the development of novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for innovative intermediates that can facilitate the synthesis of complex molecules with high precision and efficiency. Benzyl N-tert-butyl-N-3-(chlorosulfonyl)propylcarbamate has emerged as a key player in this landscape, owing to its versatility in medicinal chemistry applications.

One of the most compelling aspects of this compound is its role in the synthesis of protease inhibitors, which are critical in the treatment of various diseases, including HIV and cancer. The carbamate group in Benzyl N-tert-butyl-N-3-(chlorosulfonyl)propylcarbamate serves as a versatile handle for further functionalization, allowing chemists to tailor the molecule to specific biological targets.

Recent studies have highlighted the compound's potential in the development of kinase inhibitors, which are widely used in oncology. The tert-butyl group and the chlorosulfonyl moiety contribute to the compound's ability to interact with biological targets in a highly selective manner, minimizing off-target effects. This selectivity is crucial for achieving therapeutic efficacy while maintaining safety.

The benzyl group, while primarily serving as a protecting group in many synthetic pathways, also contributes to the overall stability of the molecule. This stability is essential for ensuring that the intermediate remains viable throughout multiple synthetic steps, thereby enhancing overall yield and efficiency.

Advances in computational chemistry have further enhanced the utility of Benzyl N-tert-butyl-N-3-(chlorosulfonyl)propylcarbamate. Molecular modeling studies have revealed insights into its interactions with biological targets, providing valuable guidance for drug design. These computational tools have enabled researchers to predict binding affinities and optimize molecular structures with unprecedented accuracy.

The compound's applicability extends beyond protease and kinase inhibitors. It has also been explored as an intermediate in the synthesis of antiviral agents and anti-inflammatory drugs. The ability to modify its structure allows for fine-tuning its pharmacological properties, making it a versatile tool in drug discovery.

In conclusion, Benzyl N-tert-butyl-N-3-(chlorosulfonyl)propylcarbamate (CAS No. 2172139-13-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and functional groups make it an invaluable intermediate for synthesizing a wide range of bioactive molecules. As research continues to uncover new applications for this compound, its importance in drug development is expected to grow even further.

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